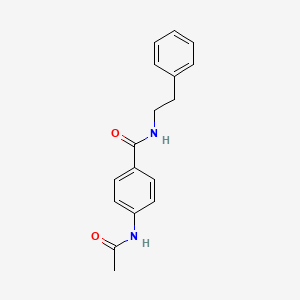![molecular formula C17H14N2O5 B5885734 methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate](/img/structure/B5885734.png)
methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate, also known as MQOB, is a quinoxaline derivative that has been extensively studied for its potential use in various scientific research applications. This compound has been shown to exhibit a range of biochemical and physiological effects, which make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) upon oxidation. The ROS generated by methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate can then interact with various cellular components, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and the modulation of various signaling pathways. These effects make methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate a promising candidate for further investigation in various biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate in lab experiments is its high selectivity and sensitivity to ROS. This makes it a valuable tool for investigating oxidative stress in various biological systems. However, one of the main limitations of using methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate. One potential direction is the development of new synthetic methods to improve the yield and purity of methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate. Another potential direction is the investigation of the potential use of methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate in the treatment of various diseases, such as cancer and neurodegenerative disorders. Finally, the development of new fluorescent probes based on the structure of methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate could lead to the discovery of new tools for investigating biological systems.
Synthesemethoden
The synthesis of methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate involves the reaction of 4-chloromethyl benzoate with 2,3-diaminoquinoxaline in the presence of a base. The resulting intermediate is then oxidized to form methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate. The synthesis method has been optimized to yield high purity and high yield of methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate has been shown to be highly selective and sensitive to ROS, making it a valuable tool for investigating oxidative stress in various biological systems.
Another potential application of methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate is its use as a photosensitizer for photodynamic therapy (PDT) of cancer. methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate has been shown to exhibit strong photodynamic activity, which can be used to selectively kill cancer cells when activated by light.
Eigenschaften
IUPAC Name |
methyl 4-[(4-oxido-2-oxoquinoxalin-4-ium-1-yl)oxymethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-23-17(21)13-8-6-12(7-9-13)11-24-19-15-5-3-2-4-14(15)18(22)10-16(19)20/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPXAANJHJDQRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CON2C3=CC=CC=C3[N+](=CC2=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(7-methyl-2-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5885656.png)

![1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5885665.png)
![N-(4-ethoxyphenyl)-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5885667.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5885670.png)




![N'-[2-(1-naphthyl)acetyl]cyclopropanecarbohydrazide](/img/structure/B5885722.png)


![1,4-dimethyl-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5885739.png)
![2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5885742.png)